

Application Notes and Protocols: Administering Ombrabulin Hydrochloride with Taxanes and Platinum Agents

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Compound of Interest

Compound Name: Ombrabulin Hydrochloride

Cat. No.: B1665391

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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the administration of **Ombrabulin Hydrochloride**, a vascular-disrupting agent (VDA), in combination with standard taxane and platinum-based chemotherapy regimens. The information is compiled from preclinical studies and clinical trials to guide further research and development.

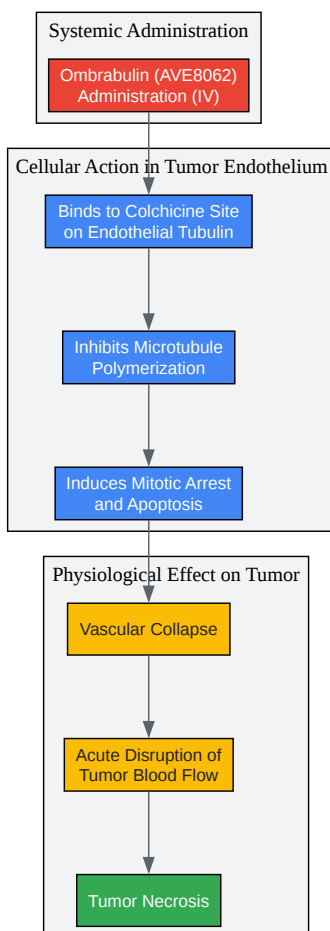
Background and Rationale

Ombrabulin (AVE8062) is a synthetic, water-soluble analogue of combretastatin A4.^[1] Its primary mechanism of action involves binding to the colchicine site on endothelial cell tubulin, which inhibits microtubule polymerization.^{[1][2]} This leads to mitotic arrest and apoptosis specifically in endothelial cells, causing a collapse of the tumor's established vasculature, which in turn leads to tumor necrosis.^{[1][2]} Preclinical evidence has demonstrated a synergistic anti-tumor effect when Ombrabulin is combined with various chemotherapy agents, providing a strong rationale for clinical investigation in combination with standard-of-care doublets like taxanes and platinum agents.^{[3][4][5]}

Mechanism of Action: Vascular Disruption

Ombrabulin selectively targets the immature and rapidly proliferating endothelial cells of the tumor vasculature. By destabilizing the microtubule structure within these cells, it triggers a

cascade of events that culminates in the acute disruption of blood flow to the tumor core.



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Caption: Mechanism of action for Ombrabulin as a vascular-disrupting agent.

Clinical Administration Data

Phase I clinical trials have established the feasibility and recommended doses for combining Ombrabulin with taxane/platinum doublets. However, a subsequent Phase II trial in non-small cell lung cancer (NSCLC) did not show a significant improvement in efficacy.

Combination Regimen	Ombrabulin Dose	Taxane Dose	Platinum Agent Dose	Schedule	Study Population	Source
Ombrabulin + Cisplatin/Docetaxel	35 mg/m ²	Docetaxel: 75 mg/m ²	Cisplatin: 75 mg/m ²	Every 3 weeks	Advanced Solid Tumors	[3] [4]
Ombrabulin + Carboplatin /Paclitaxel	35 mg/m ²	Paclitaxel: 200 mg/m ²	Carboplatin : AUC6	Every 3 weeks	Advanced Solid Tumors	[3] [4]
Ombrabulin + Carboplatin /Paclitaxel (MTD)	35 mg/m ²	Paclitaxel: 200 mg/m ²	Carboplatin : AUC6	Every 3 weeks	Japanese Patients (Advanced Solid Tumors)	[6] [7]
Ombrabulin + Cisplatin	25 mg/m ²	N/A	Cisplatin: 75 mg/m ²	Every 3 weeks	Japanese Patients (Advanced Solid Tumors)	[8]

MTD: Maximum Tolerated Dose

Adverse Event	Bahleda et al. (2014)[3]	Matsumoto et al. (2024)[6] [7]
Hematological		
Neutropenia	Common, Grade 3-4	72.2%
Anemia	Common	Not specified
Non-Hematological		
Alopecia	Common	83.3%
Asthenia / Fatigue	Common	72.2%
Nausea	Common	66.7%
Decreased Appetite	Not specified	66.7%
Diarrhea	Not specified	66.7%
Paresthesia	Common	Not specified
Vomiting	Common	Not specified
Stomatitis	Common	Not specified
Arthralgia / Myalgia	Not specified	66.7%

Study / Trial ID	Treatment Arm	N	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Source
Bahleda et al. (Phase I)	Ombrabulin + Cisplatin/Docetaxel	32	31.3% (10 PRs)	Not Reported	Not Reported	[3]
Bahleda et al. (Phase I)	Ombrabulin + Carboplatin /Paclitaxel	37	13.5% (5 PRs)	Not Reported	Not Reported	[3]
DISRUPT (Phase II)	Ombrabulin + Taxane/Platininum	88	32%	5.65 months	11.0 months	[9] [10]
DISRUPT (Phase II)	Placebo + Taxane/Platininum	88	31%	5.45 months	11.0 months	[9] [10]

PR: Partial Response

The addition of Ombrabulin to standard taxane-platinum chemotherapy proved feasible with manageable toxicities but did not significantly improve PFS or OS in the first-line treatment of metastatic NSCLC.[\[9\]](#)[\[10\]](#)

Experimental Protocols

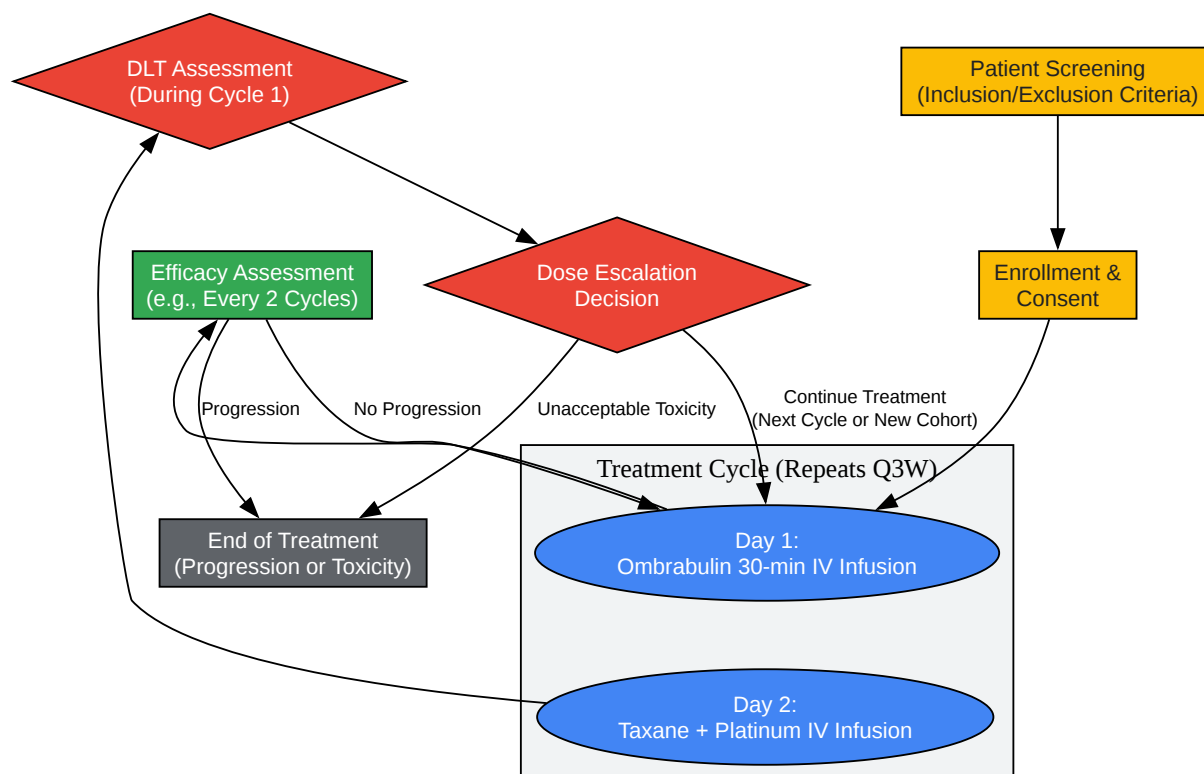
The following protocols are based on the methodologies reported in Phase I dose-escalation studies (e.g., NCT00719524).[\[3\]](#)[\[11\]](#)

- Histologically confirmed advanced or metastatic solid tumors for which a platinum-taxane regimen is a standard treatment option (e.g., NSCLC, ovarian cancer).[\[11\]](#)

- ECOG (Eastern Cooperative Oncology Group) performance status of 0-1.[11]
- Adequate organ function (hematological, renal, and hepatic).
- Measurable disease as per RECIST (Response Evaluation Criteria in Solid Tumors).

This protocol describes a 3-week cycle for the Ombrabulin, Carboplatin, and Paclitaxel combination.

- Day 1: Administer Ombrabulin (starting at a dose of 15.5 mg/m² and escalating in subsequent cohorts) as a 30-minute intravenous infusion.[3][4]
- Day 2: Administer Paclitaxel (e.g., 175 mg/m² or 200 mg/m²) followed by Carboplatin (e.g., AUC5 or AUC6).[3][4]
- Repeat this cycle every 21 days (3 weeks) in the absence of unacceptable toxicity or disease progression.[3][4]
- Standard premedication for taxanes and hydration protocols for platinum agents should be followed.[8]
- Safety: Monitor for Dose-Limiting Toxicities (DLTs) during the first cycle. DLTs may include Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, and Grade 3 peripheral ischemia.[3][4] Adverse events should be graded according to NCI-CTCAE.
- Pharmacokinetics: Plasma samples should be collected to characterize the pharmacokinetic profile of Ombrabulin, its active metabolite (RPR258063), and the companion chemotherapy agents.[3]
- Efficacy: Tumor response should be evaluated every two cycles (6 weeks) using RECIST criteria.[11]



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Caption: Workflow for a Phase I dose-escalation trial of Ombrabulin.

Pharmacokinetic Interactions

Pharmacokinetic analysis from clinical trials showed no clinically relevant drug interactions between the taxane-platinum doublets and Ombrabulin or its active metabolite, RPR258063.[3] [4] A slight alteration in docetaxel and carboplatin pharmacokinetics was noted but was not considered clinically significant.[3]

Summary and Conclusion

The combination of Ombrabulin with taxane and platinum agents is feasible and demonstrates a manageable safety profile.[3][4] The recommended Phase II dose for Ombrabulin in these combinations is generally 35 mg/m² every 3 weeks.[3] However, the addition of Ombrabulin did

not lead to improved efficacy in terms of progression-free or overall survival in a Phase II study of patients with metastatic non-small cell lung cancer.[9][10] These findings suggest that while the combination is tolerable, it may have a limited impact on the efficacy of standard chemotherapy doublets in an unselected patient population.[3] Further research may be needed to identify specific tumor types or patient populations that could benefit from this vascular-disrupting strategy.

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References

- 1. Facebook [cancer.gov]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of ombrabulin in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
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